molecular formula C10H15Cl3N2 B1379659 [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride CAS No. 1609400-81-8

[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride

Cat. No.: B1379659
CAS No.: 1609400-81-8
M. Wt: 269.6 g/mol
InChI Key: GTNHZYVMUBMLTR-UHFFFAOYSA-N
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Description

“[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609400-81-8 . It has a molecular weight of 269.6 and its IUPAC name is 3-chloro-2-(1-pyrrolidinyl)aniline dihydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13ClN2.2ClH/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13;;/h3-5H,1-2,6-7,12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 269.6 .

Scientific Research Applications

Transformation of Heterocyclic Reversible Monoamine Oxidase-B Inhibitors

A study by Ding & Silverman (1993) explored the transformation of heterocyclic reversible monoamine oxidase-B (MAO-B) inhibitors into irreversible inhibitors through N-methylation. The research highlighted the potential of primary amine analogs, including those related to [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride, for developing time-dependent, reversible inhibitors of MAO-B, indicating its significance in designing therapeutic agents for neurological conditions (Ding & Silverman, 1993).

Studies of Enamines and Aryl Isothiocyanates

Tsuge & Inaba (1973) conducted research on the reaction of aryl isothiocyanates with enamino ketones derived from acetylacetone and secondary amines such as piperidine and pyrrolidine. This study provides insights into the chemical behavior and reactions of compounds related to this compound with aryl isothiocyanates, shedding light on its applications in synthetic organic chemistry (Tsuge & Inaba, 1973).

Thermal Rearrangement to Cyclopentylamine

Research by Sundar et al. (2011) demonstrated the thermal rearrangement of aminoimine to produce 1-phenyl-2-pyrrolidinyl cyclopentylamine, a process involving this compound. This study underscores the compound's utility in the synthesis of novel amine structures, which could have applications in pharmaceutical synthesis and material science (Sundar et al., 2011).

Synthesis and Characterization of Co(III) Complexes

Amirnasr et al. (2001) synthesized Co(III) complexes with pyrrolidine and related ligands, including morpholine and piperidine. This research highlights the compound's relevance in the synthesis and characterization of metal complexes, which could have implications for catalysis and material sciences (Amirnasr et al., 2001).

Pyrrole and Pyrrole Derivatives

Safety and Hazards

For safety information and hazards related to “[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. Additionally, this compound can bind to specific protein receptors, influencing their conformation and activity. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, this compound can alter downstream signaling cascades, affecting gene expression and cellular metabolism. Furthermore, this compound has been shown to impact cell proliferation and apoptosis, highlighting its potential in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding can prevent substrate access and subsequent enzyme activity. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression. These molecular interactions are facilitated by the compound’s structural features, which allow it to fit into the binding pockets of target proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature and pH, which can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and protein interactions without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and neurotoxicity. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also interact with cofactors such as NADPH, which are essential for its metabolic conversion. These interactions can influence metabolic flux and alter the levels of specific metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. Additionally, binding proteins can sequester the compound, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and protein interactions. These localization patterns are crucial for understanding the compound’s functional roles in different cellular contexts .

Properties

IUPAC Name

3-chloro-2-pyrrolidin-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13;;/h3-5H,1-2,6-7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNHZYVMUBMLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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